molecular formula C15H20ClN3O2S B3387042 2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole CAS No. 785792-45-2

2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole

Cat. No.: B3387042
CAS No.: 785792-45-2
M. Wt: 341.9 g/mol
InChI Key: LFZOAQKFRFNKEO-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-substituted anilines with formamide or other suitable reagents.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Sulfonylation with Piperidine: The final step involves the sulfonylation of the benzodiazole core with piperidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Cyclization Reactions: The benzodiazole core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives with potential biological activities.

Scientific Research Applications

2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole: shares similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-1-ethyl-5-piperidin-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-2-19-14-7-6-12(10-13(14)17-15(19)11-16)22(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZOAQKFRFNKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163156
Record name 2-(Chloromethyl)-1-ethyl-5-(1-piperidinylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785792-45-2
Record name 2-(Chloromethyl)-1-ethyl-5-(1-piperidinylsulfonyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785792-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1-ethyl-5-(1-piperidinylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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